N,N'-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide)
Overview
Description
N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) is a complex organic compound characterized by its unique structure, which includes two benzodioxole rings connected by a propane-1,2-diyl bridge and carboxamide groups
Scientific Research Applications
N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with propane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The benzodioxole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of substituents like halogens or nitro groups on the benzodioxole rings.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole rings can also interact with various cellular pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(2-propynyl)-1,3-benzodioxole-5-carboxamide: Shares the benzodioxole core but differs in the substituent groups.
1,3-benzodioxole derivatives: Various derivatives with different functional groups attached to the benzodioxole ring.
Uniqueness
N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) is unique due to its dual benzodioxole structure connected by a propane-1,2-diyl bridge, which imparts specific chemical and biological properties not found in simpler benzodioxole derivatives. This structural uniqueness allows for diverse applications and interactions in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)propyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-11(21-19(23)13-3-5-15-17(7-13)27-10-25-15)8-20-18(22)12-2-4-14-16(6-12)26-9-24-14/h2-7,11H,8-10H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBOCDVVQVJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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